molecular formula C14H16ClN3 B1406202 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine CAS No. 1780326-95-5

4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine

Cat. No. B1406202
CAS RN: 1780326-95-5
M. Wt: 261.75 g/mol
InChI Key: HNUKTKCZSGCJQU-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine, also known as 4CPP, is a synthetic compound with potential applications in scientific research and laboratory experiments. 4CPP is a member of the piperidine family, which is a group of cyclic organic compounds that are derived from piperidine and contain a six-membered nitrogen-containing ring. 4CPP has a molecular weight of 222.7 g/mol and a melting point of 134-136°C. It is a colourless, odourless solid with a solubility in water of 0.03 g/L.

Scientific Research Applications

Receptor Ligand Interactions and Affinities

  • Compounds including 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine derivatives have been studied as ligands for human dopamine receptors. These studies found that specific structural modifications can significantly impact receptor affinity and selectivity (Rowley et al., 1997).
  • Such compounds also play a role as antagonists for CB1 cannabinoid receptors, with research showing the importance of their molecular conformation in receptor interaction (Shim et al., 2002).

Synthesis and Structure-Activity Relationships

  • Research into the synthesis and structure-activity relationships of pyrazole derivatives, including this compound, has led to a better understanding of their potential as CB1 receptor antagonists (Lan et al., 1999).
  • A study focused on the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of certain pharmaceutical compounds, highlights the compound's importance in pharmaceutical manufacturing (Fussell et al., 2012).

Potential Therapeutic Applications

  • Pyrazoline derivatives, including those related to this compound, have been synthesized and evaluated for their anticholinesterase effects, indicating potential applications in treating neurodegenerative disorders (Altıntop, 2020).

Molecular Docking and Analysis

  • Docking studies involving variants of this compound have provided insights into their potential binding mechanisms and interactions at a molecular level, aiding in the development of more effective drugs (Murineddu et al., 2005).

Novel Synthesis Methods

  • Innovative synthesis methods for derivatives of this compound have been developed, contributing to more efficient production processes in pharmaceutical chemistry (Dong-ming, 2012).

properties

IUPAC Name

4-[4-(3-chlorophenyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-13-3-1-2-11(8-13)12-9-17-18(10-12)14-4-6-16-7-5-14/h1-3,8-10,14,16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUKTKCZSGCJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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